

Acynonapyr (CAS No. 1332838-17-1): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Acynonapyr is a novel acaricide with a unique chemical structure and mode of action, making it a significant tool in the management of spider mites, particularly those resistant to other pesticides.[1][2] Discovered by Nippon Soda Co., Ltd., Acynonapyr is the first agricultural chemical classified as a calcium-activated potassium channel (KCa2) modulator, belonging to Group 33 of the Insecticide Resistance Action Committee (IRAC) Mode of Action Classification. [1][2][3] This technical guide provides an in-depth overview of Acynonapyr, including its chemical properties, mechanism of action, synthesis, biological activity, and toxicology, with a focus on presenting quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

Acynonapyr is characterized by a unique azabicyclic ring and an oxyamine structure.[1][3] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
CAS Number	1332838-17-1	[4]
Molecular Formula	C24H26F6N2O3	[5]
Molecular Weight	504.5 g/mol	[4][5]
IUPAC Name	(1S,5R)-3-[2-propoxy-4- (trifluoromethyl)phenoxy]-9-[5- (trifluoromethyl)pyridin-2- yl]oxy-9- azabicyclo[3.3.1]nonane	[6]
InChI Key	GIDAJLLAARKRMS- DFNIBXOVSA-N	[4]
SMILES	CCCOC1=C(C=CC(=C1)C(F) (F)F)OC2CC3CCC(C2)N3O C4=NC=C(C=C4)C(F)(F)F	[5]

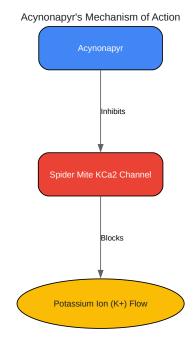
Mechanism of Action

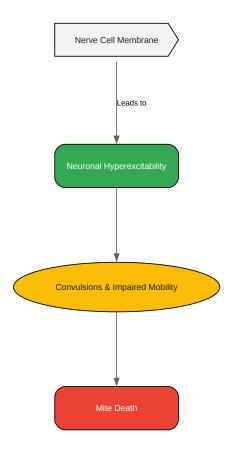
Acynonapyr's primary mode of action is the modulation of small-conductance calcium-activated potassium channels (KCa2).[4] It acts as a potent and selective inhibitor of these channels in spider mites, leading to a cascade of physiological disruptions within their nervous system.[1][2][4]

The inhibition of KCa2 channels by **Acynonapyr** blocks the flow of potassium ions, which in turn causes abnormal excitation in the nerve cells of the mites.[1][7] This neuronal hyperexcitability manifests as convulsions, uncontrolled muscle contractions, and severely impaired mobility, ultimately leading to the death of the spider mites.[1][2][4] Electrophysiological studies have confirmed that **Acynonapyr** effectively blocks the Tetranychus urticae KCa2 (TurKCa2) channel current.[1][4]

A key advantage of **Acynonapyr** is its high selectivity. It shows little to no activity against mammalian calcium-activated potassium channels, even at high concentrations, which contributes to its favorable safety profile.[1][2][7]







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Acynonapyr's inhibitory effect on KCa2 channels.



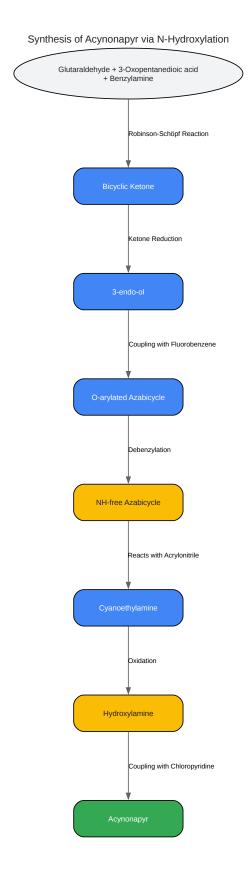
Synthesis of Acynonapyr

The synthesis of **Acynonapyr** is a multi-step process that primarily relies on the initial construction of its characteristic azabicyclo[3.3.1]nonane core.[4] Two main synthetic routes have been described.

Synthesis via N-Hydroxylation of an NH-free Azabicycle

This pathway begins with the formation of the bicyclic ketone, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, through a Robinson-Schöpf type reaction.[4] This reaction involves the condensation of glutaraldehyde, 3-oxopentanedioic acid, and benzylamine.[4] The subsequent steps involve ketone reduction, O-arylation, debenzylation to yield the NH-free azabicycle, reaction with acrylonitrile, oxidation to a hydroxylamine, and a final coupling with chloropyridine to produce **Acynonapyr**.[8][9]





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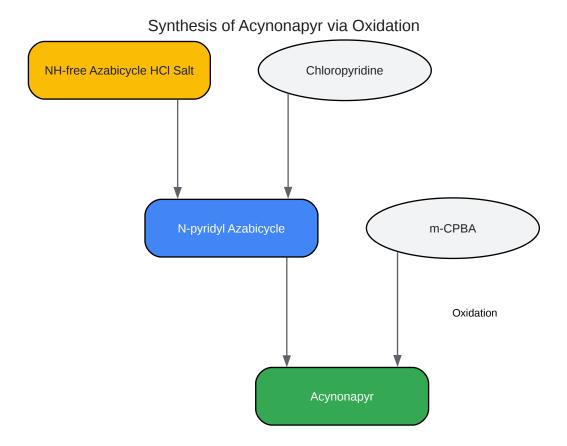
Key steps in the N-hydroxylation synthesis route.



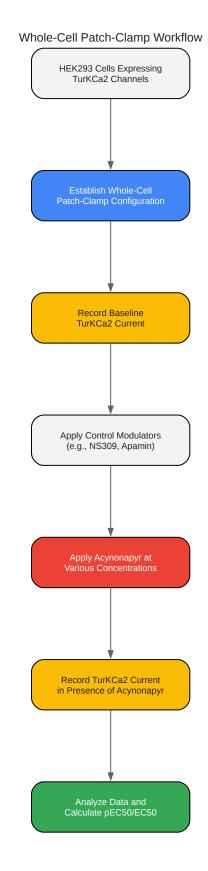
Synthesis via Oxidation of an N-pyridyl Azabicycle

An alternative route involves the synthesis of an N-pyridyl azabicycle intermediate, which is then oxidized to yield **Acynonapyr**.[8] This method starts with the NH-free azabicycle hydrochloride salt, which is reacted with chloropyridine to form the N-pyridyl azabicycle.[8][9] Subsequent oxidation with an agent like m-CPBA produces **Acynonapyr**.[8][9]









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